molecular formula C10H7NS B13597951 2-(Prop-2-yn-1-yl)benzo[d]thiazole

2-(Prop-2-yn-1-yl)benzo[d]thiazole

Cat. No.: B13597951
M. Wt: 173.24 g/mol
InChI Key: IIQATYWYOYVVQA-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a prop-2-yn-1-yl group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The prop-2-yn-1-yl group adds unique reactivity to the molecule, making it a valuable scaffold for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-2-yn-1-yl)benzo[d]thiazole typically involves the reaction of benzothiazole-2-thiol with propargyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Prop-2-yn-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate, concentrated sulfuric acid, glacial acetic acid.

    Substitution: Paraformaldehyde, secondary amines, cuprous chloride, dioxane.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Prop-2-yn-1-yl)benzo[d]thiazole is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and enables the compound to undergo specific chemical transformations. This makes it a valuable scaffold for the development of new molecules with tailored properties and activities.

Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

2-prop-2-ynyl-1,3-benzothiazole

InChI

InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h1,3-4,6-7H,5H2

InChI Key

IIQATYWYOYVVQA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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